



Application Notes: Measuring y-Glutamyl Transferase (GGT) Activity in Tissue Homogenates

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Compound of Interest		
Compound Name:	gamma-L-Glutamyl-p-nitroanilide	
Cat. No.:	B12061768	Get Quote

Introduction

Gamma-glutamyl transferase (GGT), also known as gamma-glutamyl transpeptidase (γ -GT), is a membrane-bound enzyme that plays a critical role in glutathione (GSH) metabolism and the detoxification of xenobiotics.[1][2] It catalyzes the transfer of the γ -glutamyl moiety from glutathione and other γ -glutamyl compounds to an acceptor, which can be an amino acid or a peptide.[1][3] This function is central to the γ -glutamyl cycle, a key pathway for synthesizing and degrading glutathione.[1] GGT is involved in maintaining intracellular homeostasis to counter oxidative stress.[1][3]

Tissue Distribution and Clinical Significance

GGT is found in the cell membranes of many tissues, with the highest concentrations typically found in the kidney, liver, and pancreas.[3][4] It is also present in the intestine, spleen, heart, brain, and prostate.[3][4] Although renal tissue has exceptionally high GGT activity, the GGT levels measured in serum predominantly originate from the hepatobiliary system.[3]

Elevated serum GGT is a sensitive biomarker for liver diseases, including hepatitis, cirrhosis, and cholestasis.[3][5] Its measurement is crucial in clinical diagnostics and is often used to assess liver damage.[6] In the context of drug development and toxicology, monitoring GGT activity in tissue homogenates is vital for evaluating the potential hepatotoxicity of new chemical entities.[6] Furthermore, as GGT levels can indicate oxidative stress, its activity is a





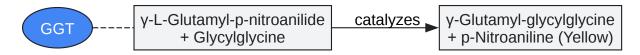


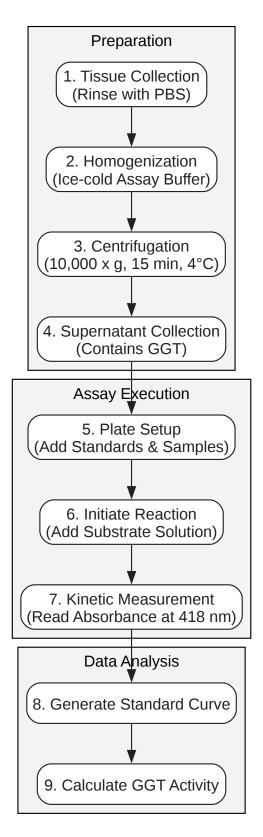
valuable parameter in research focused on metabolic syndrome, cardiovascular disease, and cancer, where it has been shown to be expressed at high levels.[1][7]

Principle of the Assay

The most common method for determining GGT activity is a colorimetric assay using the synthetic substrate L-γ-glutamyl-p-nitroanilide.[4][6] In this reaction, GGT catalyzes the transfer of the γ-glutamyl group from L-γ-glutamyl-p-nitroanilide to an acceptor molecule, typically glycylglycine.[4][5] This enzymatic cleavage releases the chromogenic product, p-nitroaniline (pNA).[6][7] The rate of p-nitroaniline formation, which produces a yellow color, is directly proportional to the GGT activity in the sample and can be quantified by measuring the increase in absorbance at 405-420 nm.[6][8]









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